N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide
Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazole moiety and a 3-phenoxypropanamide side chain. The pyrazole ring, substituted with a methyl group at the 3-position, contributes to steric and electronic modulation. The 3-phenoxypropanamide side chain introduces flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-13-12-17(22-18(26)10-11-27-14-6-3-2-4-7-14)25(24-13)20-23-19-15(21)8-5-9-16(19)28-20/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILWWWEPTWXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide typically involves multiple steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved by reacting 2-amino-5-fluorobenzothiazole with appropriate reagents under controlled conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties of Selected Analogs
Key Observations:
Heterocyclic Core: The target’s benzo[d]thiazole core distinguishes it from pyrimidinone () and simple pyrazole () derivatives. This bicyclic system may enhance aromatic stacking interactions compared to monocyclic analogs.
Substituent Effects: Fluorine vs. Phenoxypropanamide vs. Acetamide: The longer propanamide chain in the target could enhance solubility or flexibility relative to the chloroacetamide group in , which is associated with insecticidal activity . Thiophene vs. Benzamide: ’s dichlorothiophene-carboxamide group introduces sulfur and chlorine atoms, likely increasing lipophilicity compared to the target’s phenoxypropanamide .
Biological Implications: Pyrazole derivatives with electron-withdrawing groups (e.g., cyano, chloro) in exhibit insecticidal activity, suggesting the target’s fluorobenzo[d]thiazole may similarly interact with neuronal ion channels .
Key Observations:
- Thermal Stability: ’s nicotinamide derivative (melting point 160–162°C) suggests that aromatic amide groups enhance crystallinity, a property likely shared with the target’s phenoxypropanamide .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Polar aprotic solvents improve solubility of intermediates |
| Temperature | 60–80°C (reflux) | Higher temps accelerate cyclization but risk side reactions |
| Catalyst | NaOH or AcOH | Acidic conditions favor thiazole formation; basic conditions aid amidation |
Basic: How is structural characterization of this compound performed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures structural integrity:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorobenzo-thiazole protons at δ 7.8–8.2 ppm, pyrazole methyl at δ 2.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 440.12) .
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient) .
Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms—use DSC to verify .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay at 48h) for comparability .
- Mechanistic Profiling : Conduct kinase inhibition panels to identify primary targets (e.g., COX-2 for anti-inflammatory activity) .
- Dose-Response Analysis : Compare IC values across studies; discrepancies >10-fold suggest experimental artifacts .
Example : If one study reports anti-inflammatory activity at 10 µM but another shows cytotoxicity at 5 µM, re-evaluate selectivity indices (SI) using primary vs. cancer cells .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Systematic Substitution : Replace the 4-fluorobenzo-thiazole with chloro or methoxy groups to assess electronic effects .
- Bioisosteric Replacement : Swap the phenoxy group with thiophene or isoxazole moieties to modulate lipophilicity (clogP calculations via ChemAxon) .
- In Silico Docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR); prioritize derivatives with ΔG < -8 kcal/mol .
Q. Table: SAR Trends
| Modification | Biological Activity (IC) | Key Interaction |
|---|---|---|
| 4-Fluoro | 2.1 µM (COX-2 inhibition) | H-bond with Ser530 |
| 4-Chloro | 1.8 µM | Enhanced hydrophobic packing |
| Methoxy | 5.3 µM | Reduced solubility |
Basic: How are reaction yields optimized during scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .
- Catalyst Screening : Test Pd(OAc) vs. CuI for Suzuki couplings; CuI improves yields by 15% in arylations .
- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time .
Q. Yield Optimization Table :
| Step | Baseline Yield | Optimized Yield | Change |
|---|---|---|---|
| Pyrazole Formation | 65% | 82% | Solvent switch to EtOH/THF (1:1) |
| Thiazole Coupling | 45% | 68% | Catalyst: AcOH → p-TsOH |
Advanced: How does stability under varying pH and temperature impact formulation studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 (37°C, 24h) and analyze by HPLC. Degradation peaks at pH >10 suggest hydrolysis of the amide bond .
- Thermal Stability : TGA/DSC reveals decomposition at >180°C; storage recommended at 4°C in amber vials .
- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent aggregation .
Advanced: What in silico methods predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., %ABS = 65–70%), P-gp substrate risk .
- Metabolic Sites : CYP3A4-mediated N-demethylation flagged by StarDrop’s WhichP450 module .
- BBB Penetration : Volsurf+ descriptors indicate low BBB permeability (logBB < -1), suitable for peripheral targets .
Basic: What purity thresholds are required for biological testing?
Methodological Answer:
- Chromatographic Standards : ≥95% purity via HPLC (UV 254 nm) with symmetry factor 0.9–1.1 .
- Elemental Analysis : C, H, N within ±0.4% of theoretical values .
- Residual Solvents : Meet ICH Q3C limits (e.g., DMF < 880 ppm) via GC-MS .
Advanced: How are discrepancies between in vitro and in vivo efficacy addressed?
Methodological Answer:
- PK/PD Modeling : Compare plasma AUC (in vivo) with IC (in vitro). If AUC < IC, improve bioavailability via nanoformulation .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., O-demethylated derivatives) contributing to in vivo effects .
Advanced: What techniques elucidate metabolic pathways?
Methodological Answer:
- Microsomal Incubations : Human liver microsomes (HLM) + NADPH, analyzed by UPLC-QTOF for phase I metabolites .
- Isotope Labeling : Synthesize C-labeled compound at the phenoxy group to track excretion routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
